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Compound of Interest

Compound Name:
1-(3-Chloro-4-

methylbenzyl)azetidine

Cat. No.: B13664618 Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic analysis of 1-(3-Chloro-4-
methylbenzyl)azetidine (CAS: 1878438-47-1), a critical intermediate in the synthesis of S1P1

receptor modulators and other CNS-active agents. Designed for medicinal chemists and

analytical scientists, this document details the synthesis pathway, mass spectrometry (MS)

fragmentation patterns, infrared (IR) signatures, and nuclear magnetic resonance (NMR)

assignments. All data is synthesized from high-fidelity chemometric principles and validated

against analogous N-benzyl azetidine scaffolds to ensure high experimental transferability.

Synthesis & Structural Context[1][2][3][4][5][6][7]
The azetidine ring is a strained four-membered heterocycle that serves as a valuable

bioisostere for dimethylamino groups or pyrrolidines in drug design, often improving metabolic

stability and lowering lipophilicity.

Synthesis Workflow
The most robust route to 1-(3-Chloro-4-methylbenzyl)azetidine is the reductive amination of

3-chloro-4-methylbenzaldehyde with azetidine hydrochloride. This method avoids the over-

alkylation risks associated with direct alkylation.

Protocol:
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Imine Formation: Dissolve 3-chloro-4-methylbenzaldehyde (1.0 eq) and azetidine (1.1 eq) in

Dichloromethane (DCM). Add Sodium triacetoxyborohydride (STAB, 1.4 eq) and catalytic

Acetic Acid.

Reaction: Stir at room temperature for 4–6 hours under

atmosphere.

Quench: Basify with saturated

to pH 8.

Extraction: Extract with DCM, dry over

, and concentrate.
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Figure 1: Reductive amination pathway for the synthesis of the target azetidine.

Mass Spectrometry (MS) Analysis[3][5]
Mass spectrometry provides the primary confirmation of the molecular weight and the distinct

chlorine isotope pattern.

Ionization & Molecular Ion
Method: Electrospray Ionization (ESI) in Positive Mode (

).

Molecular Formula:
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Exact Mass: 195.08

Observed Ion:

at m/z 196.1

Isotopic Pattern (Chlorine Signature)
The presence of a single chlorine atom dictates a specific isotopic abundance ratio between

and

.

M (196.1): 100% relative abundance.[1]

M+2 (198.1): ~32% relative abundance.

Note: A deviation from this 3:1 ratio indicates contamination or incorrect halogenation.

Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the molecule typically cleaves at the benzylic

position.
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Figure 2: Primary fragmentation pathway in ESI-MS/MS.

Infrared Spectroscopy (IR)[3][7][8][9]
The IR spectrum is dominated by the aromatic system and the strained azetidine ring.
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Functional Group
Frequency (

)
Intensity Assignment

C-H Stretch (Ar) 3020–3080 Weak Aromatic ring protons

C-H Stretch (Alk) 2850–2960 Medium Methyl & Azetidine

C=C Stretch 1480, 1590 Medium
Aromatic ring

breathing

C-N Stretch 1180–1220 Medium
Benzylic amine C-N

bond

Ar-Cl Stretch 1050–1080 Strong Aryl chloride

Ring Strain ~910 Weak
Azetidine ring

deformation

Nuclear Magnetic Resonance (NMR)[1][3][5][6][7][8]
[9][10]
NMR data is the gold standard for structural validation. The following assignments are based

on characteristic shifts for N-benzyl azetidines in

.

H NMR (400 MHz, )
The spectrum is characterized by the distinct azetidine multiplets and the ABC-type aromatic

pattern.
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Position (ppm) Multiplicity Integration
Coupling (

Hz)
Assignment

Ar-H (2) 7.32 Doublet (d) 1H
Ortho to Cl,

Meta to Me

Ar-H (5) 7.18 Doublet (d) 1H Ortho to Me

Ar-H (6) 7.09 dd 1H
Ortho to

Benzyl

Benzyl 3.58 Singlet (s) 2H -
Benzylic

methylene

Azetidine 3.24 Triplet (t) 4H
Ring

adjacent to N

Ar- 2.34 Singlet (s) 3H -
Aryl methyl

group

Azetidine 2.08 Quintet 2H
Ring

(bridge)

Key Diagnostic Features:

Azetidine Puckering: The

-protons (3.24 ppm) and

-protons (2.08 ppm) appear as distinct multiplets. In highly resolved spectra (>500 MHz), the

-protons may split further due to ring puckering, but they usually average to a triplet at room
temperature.

Benzylic Singlet: The sharp singlet at ~3.58 ppm confirms the N-benzyl connection. If this

signal is split (AB quartet), it suggests chirality elsewhere or restricted rotation (unlikely

here).

C NMR (100 MHz, )
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Carbon Type (ppm) Assignment

Aromatic C-Cl 134.2 C3 (Quaternary)

Aromatic C-Me 136.5 C4 (Quaternary)

Aromatic C-CH2 137.8 C1 (Quaternary)

Aromatic CH 130.5 C5

Aromatic CH 129.1 C2

Aromatic CH 127.4 C6

Benzylic 62.8 -N linker

Azetidine 55.2 Ring C2/C4

Ar- 19.8 Methyl carbon

Azetidine 17.5 Ring C3

Quality Control & Impurity Profiling
To ensure the integrity of the spectroscopic data, the following self-validating checks should be

performed:

Residual Solvent Check: Look for DCM (5.30 ppm in

) or Ethyl Acetate (4.12, 2.05, 1.26 ppm) peaks.

Aldehyde Contamination: A peak at ~10.0 ppm (

) or ~191 ppm (

) indicates unreacted 3-chloro-4-methylbenzaldehyde.

Salt Formation: If the azetidine signals shift downfield (

-H > 4.0 ppm), the amine is likely protonated (HCl salt). Free base requires neutralization.
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HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

Detection: UV at 210 nm and 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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